molecular formula C16H12N4O2S B2586443 N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine CAS No. 862975-97-1

N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine

Cat. No. B2586443
CAS RN: 862975-97-1
M. Wt: 324.36
InChI Key: XWCNIMAFVFVVCY-UHFFFAOYSA-N
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Description

“N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine” is a compound that has been studied for its potential anti-cancer activity . It has shown effectiveness against various cancer cell lines, including Colo205, U937, MCF7, and A549 .


Synthesis Analysis

The synthesis of this compound involves the creation of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine . The detailed effects of one of the promising compounds, 20c, on the biological properties of the Colo205 cell line were studied .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including FTIR, 1H NMR, 13C NMR, and UV-Vis .


Chemical Reactions Analysis

The compound has been evaluated for its cytotoxicity, showing anti-cancer activity against various cell lines . It has also been studied for its potential anti-inflammatory properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques, including IR, NMR, GC-Mass, UV-Vis spectroscopies, molar conductivity, and magnetic susceptibility .

Scientific Research Applications

Anticancer Potential

A variety of synthesized derivatives, including those structurally related to N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine, have been evaluated for their anticancer activity against human cancer cell lines, demonstrating good to moderate activity. Such compounds offer promising avenues for the development of novel anticancer agents by targeting various cancer cell lines through different mechanisms of action (Yakantham, Sreenivasulu, & Raju, 2019).

Antimicrobial and Antioxidant Activities

Research into derivatives of this compound has also highlighted their potential antimicrobial and antioxidant properties. Certain compounds have been synthesized and tested for their effectiveness against various bacterial and fungal strains, with some showing significant activity, thereby suggesting their utility as therapeutic agents in treating microbial infections and as antioxidant agents (Desai, Rajpara, & Joshi, 2013).

Neuroprotective Effects

The neuroprotective effects of some benzothiazol-2-yl amide derivatives, including those related to the target compound, have been investigated, revealing that certain derivatives possess significant anticonvulsant properties and can lower markers of neuronal damage. These findings suggest a potential role in the development of treatments for neurological disorders (Hassan, Khan, & Amir, 2012).

Anti-tubercular Agents

Compounds incorporating the benzothiazol moiety have been synthesized and evaluated for their anti-tubercular activity, with some showing significant efficacy against Mycobacterium tuberculosis. This highlights the potential for developing new therapeutic agents to combat tuberculosis, a major global health challenge (Maurya et al., 2013).

Mechanism of Action

Target of Action

N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine, also known as 6-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine, primarily targets the p53 protein . The p53 protein plays a crucial role in preventing cancer formation, thus acting as a tumor suppressor .

Mode of Action

The compound interacts with its target, the p53 protein, by inducing its activation . This activation leads to an increase in the levels of p53 in cells treated with 6-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine . The activated p53 protein then regulates the equilibrium between rapid cell proliferation and apoptosis .

Biochemical Pathways

The activation of p53 by 6-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine affects several biochemical pathways. One of the key pathways influenced is the mitochondrial-dependent pathway . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, which results in apoptosis by accelerating the expression of caspases .

Pharmacokinetics

The compound’s cytotoxicity against various cancer cell lines suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of 6-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine’s action are significant. The compound induces G2/M cell cycle arrest . It also triggers apoptosis, a form of programmed cell death, by altering the balance of key mitochondrial proteins .

Action Environment

Future Directions

The compound shows promise as a potential small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis . It can be considered as a potential plausible candidate for further biological testing in in vivo colon cancer models .

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c1-21-11-7-8-12-13(9-11)23-16(17-12)18-15-20-19-14(22-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCNIMAFVFVVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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